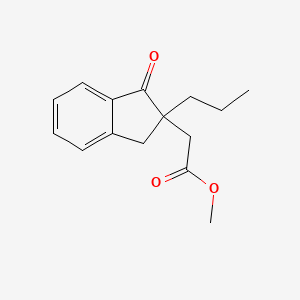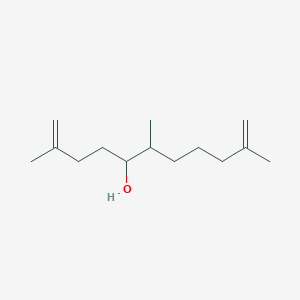
2,6,10-Trimethylundeca-1,10-dien-5-OL
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,6,10-Trimethylundeca-1,10-dien-5-OL is an organic compound with the molecular formula C14H26O. It is a colorless liquid with a distinctive odor and is soluble in various organic solvents such as alcohols and ethers .
Méthodes De Préparation
Currently, there are no specific publicly reported methods for the preparation of 2,6,10-Trimethylundeca-1,10-dien-5-OL . it can be synthesized through general organic synthesis reactions such as alkylation or hydrogenation . Industrial production methods may involve similar synthetic routes, but detailed procedures are not widely available.
Analyse Des Réactions Chimiques
2,6,10-Trimethylundeca-1,10-dien-5-OL can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: It can be reduced to form saturated alcohols.
Substitution: It can participate in substitution reactions where functional groups are replaced by other groups. Common reagents and conditions for these reactions include oxidizing agents like potassium permanganate or chromium trioxide for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
2,6,10-Trimethylundeca-1,10-dien-5-OL has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other organic compounds.
Medicine: Research is ongoing to explore its potential therapeutic uses.
Industry: It is used in the fragrance industry due to its distinctive odor.
Mécanisme D'action
The mechanism of action of 2,6,10-Trimethylundeca-1,10-dien-5-OL involves its interaction with specific molecular targets and pathways. In the context of pheromonal communication, it acts as a chemical signal that triggers behavioral responses in insects . The exact molecular targets and pathways involved in its effects are still under investigation.
Comparaison Avec Des Composés Similaires
2,6,10-Trimethylundeca-1,10-dien-5-OL can be compared with other similar compounds such as:
2,6,10-Trimethyl-5,9-undecadien-1-ol: This compound has a similar structure but differs in the position of the double bonds.
2,6,10-Trimethyl-5,9-undecadienal: This compound is an aldehyde derivative and has different chemical properties and applications
Propriétés
Numéro CAS |
674778-42-8 |
|---|---|
Formule moléculaire |
C14H26O |
Poids moléculaire |
210.36 g/mol |
Nom IUPAC |
2,6,10-trimethylundeca-1,10-dien-5-ol |
InChI |
InChI=1S/C14H26O/c1-11(2)7-6-8-13(5)14(15)10-9-12(3)4/h13-15H,1,3,6-10H2,2,4-5H3 |
Clé InChI |
LWUVEHKWUXBQCU-UHFFFAOYSA-N |
SMILES canonique |
CC(CCCC(=C)C)C(CCC(=C)C)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


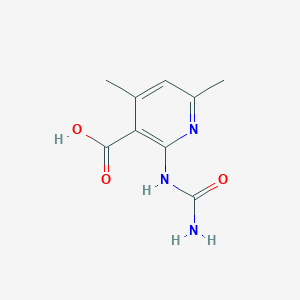
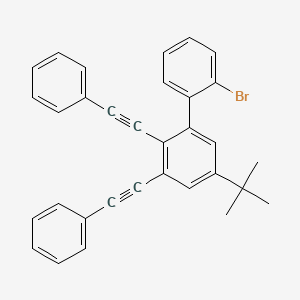
![(2-{2-[(2-Methylacryloyl)oxy]ethoxy}-2-oxoethyl)phosphonic acid](/img/structure/B12524446.png)
![Phenol, 2,2'-[1,2-ethanediylbis(thio)]bis[6-(1,1-dimethylethyl)-4-methyl-](/img/structure/B12524451.png)
![2-[(4E)-4-{[(8S)-5,6,7,8-Tetrahydroquinolin-8-yl]imino}butyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B12524457.png)
![1-Methyl-4-{3-[(prop-2-en-1-yl)oxy]prop-1-yn-1-yl}benzene](/img/structure/B12524459.png)
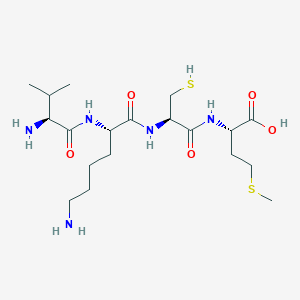
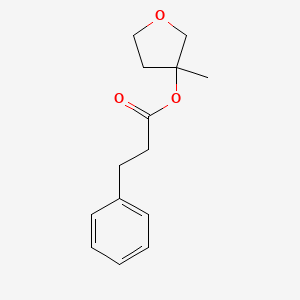
![4-Difluoromethoxy-dibenzo[b,d]furan-1-carboxylic acid](/img/structure/B12524468.png)
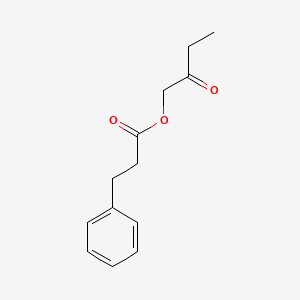


![5-Hydroxy-4-[1-hydroxy-1-(3-methoxyphenyl)dodecyl]furan-2(5H)-one](/img/structure/B12524501.png)
